molecular formula C18H17NO2 B184695 Indole-2-carboxylic acid, 1-benzyl-, ethyl ester CAS No. 17017-66-2

Indole-2-carboxylic acid, 1-benzyl-, ethyl ester

Cat. No. B184695
CAS RN: 17017-66-2
M. Wt: 279.3 g/mol
InChI Key: ZILCNJGUDMJWJT-UHFFFAOYSA-N
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Description

Indole-2-carboxylic acid, 1-benzyl-, ethyl ester is an indole derivative . Indole ring system is an important building block or intermediate in the synthesis of many pharmaceutical agents .


Synthesis Analysis

The synthesis of indole derivatives often involves analytical thin layer chromatography . Recrystallization from ethanol can be used to purify the compound .


Molecular Structure Analysis

The molecular structure of indole-2-carboxylic acid, 1-benzyl-, ethyl ester is based on the indole ring system . The empirical formula is C9H7NO2 .


Chemical Reactions Analysis

Indole derivatives are significant in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Physical And Chemical Properties Analysis

Esters, like indole-2-carboxylic acid, 1-benzyl-, ethyl ester, are polar but do not engage in hydrogen bonding with one another, so they have considerably lower boiling points than their isomeric carboxylic acids counterparts .

Scientific Research Applications

Synthesis Methods

  • A synthesis method for indole-2-carboxylic esters was developed using a ligand-free copper-catalyzed cascade process from 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate, showing efficacy for various substrates (Cai et al., 2009).
  • Another synthesis approach involved the condensation of 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate using ionic liquid under microwave irradiation, offering advantages in yield and reaction conditions (Gu & Li, 2011).

Chemical Transformations and Applications

  • Ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were prepared by heating specific propanoates with polyphosphoric acid, showing potential for chemical transformations and synthesis of other compounds (Cucek & Verček, 2008).
  • The study of synthesis and biological evaluation of N-substituted indole esters as inhibitors of cyclo-oxygenase-2 (COX-2) enzyme provides insight into potential therapeutic applications, though with limited activity (Olgen & Nebioğlu, 2002).

Advanced Synthesis Techniques

  • The synthesis of indole-2-carboxylic acid esters using continuous-flow hydrogenation demonstrates advanced techniques for efficient optimization in multigram preparation, highlighting scalable production methods (Colombo et al., 2011).
  • The use of a ligand-free, copper-catalyzed cascade sequence to create indole-2-carboxylic esters, accommodating a variety of functional groups, showcases versatile methodology in synthesis (Koenig et al., 2010).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and can cause skin corrosion/irritation and serious eye damage/eye irritation .

Future Directions

Future research on indole-2-carboxylic acid, 1-benzyl-, ethyl ester could focus on its potential applications in the treatment of various diseases, given its biological activity .

properties

IUPAC Name

ethyl 1-benzylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-2-21-18(20)17-12-15-10-6-7-11-16(15)19(17)13-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILCNJGUDMJWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168814
Record name Indole-2-carboxylic acid, 1-benzyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indole-2-carboxylic acid, 1-benzyl-, ethyl ester

CAS RN

17017-66-2
Record name Indole-2-carboxylic acid, 1-benzyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017017662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-2-carboxylic acid, 1-benzyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1H-indole-2-carboxylic acid ethyl ester (1.89 g, 10.0 mmol) and benzylbromide (1.71 g, 10.0 mmol) in acetone (50 mL) was added cesium carbonate (3.26 g, 10.0 mmol). The mixture was heated to reflux overnight and then allowed to cool back to room temperature. The mixture was partitioned between ethyl acetate and brine and the layers were then separated. The aqueous layer was extracted with one additional portion of ethyl acetate. The organics were combined, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The crude material was purified by flash chromatography through silica gel using ethyl acetate/hexanes (0/100 gradient to 6/94) to give 1-benzyl-1H-indole-2-carboxylic acid ethyl ester (2.38 g, 85%) as a white solid. 1H NMR (400 MHz, CDCl3); δ 7.68 (d, 1H), 7.37-7.11 (m, 7H), 7.02 (d, 2H), 5.82 (s, 2H), 4.30 (q, 2H), 1.33 (t, 3H).
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